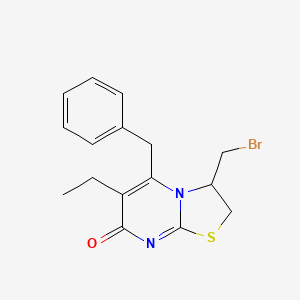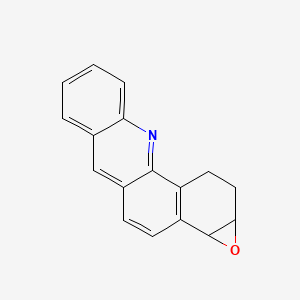
3,4-Epoxy-1,2,3,4-tetrahydrobenz(c)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine is a chemical compound with the molecular formula C18H14O. It is a member of the epoxy compounds, characterized by the presence of an epoxide group.
Preparation Methods
The synthesis of 3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine involves several steps, typically starting with the precursor benz©acridine. The process includes:
Epoxidation Reaction:
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, with temperatures maintained between 0-25°C to ensure the stability of the epoxide group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include peracids for oxidation, LiAlH4 for reduction, and nucleophiles such as amines or thiols for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine involves its interaction with molecular targets such as enzymes and receptors. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects . The pathways involved include the activation of detoxification enzymes and the modulation of cellular signaling pathways .
Comparison with Similar Compounds
3,4-Epoxy-1,2,3,4-tetrahydrobenz©acridine can be compared with other similar compounds, such as:
3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene: Similar in structure but differs in the position of the epoxide group.
3,4-Epoxy-1,2,3,4-tetrahydrobenz(b)phenanthrene: Another structurally related compound with different biological activities.
Properties
CAS No. |
85617-45-4 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
6-oxa-19-azapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-14-10(3-1)9-11-5-6-13-12(16(11)18-14)7-8-15-17(13)19-15/h1-6,9,15,17H,7-8H2 |
InChI Key |
QQLXCXGYRHQLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4N=C23)C5C1O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


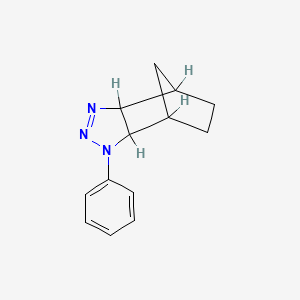
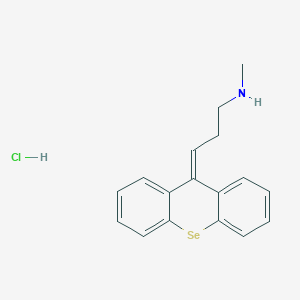
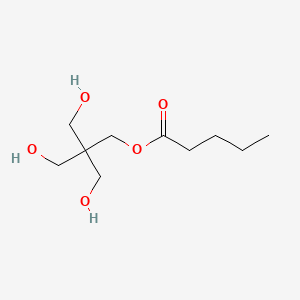
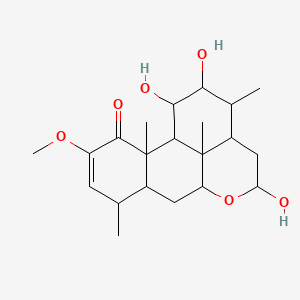

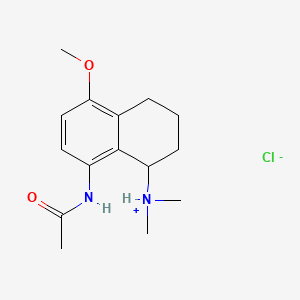
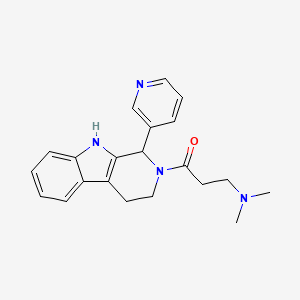
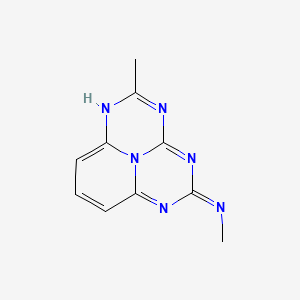
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
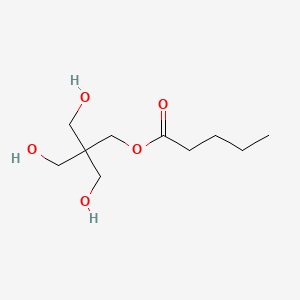
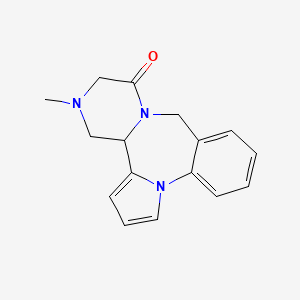
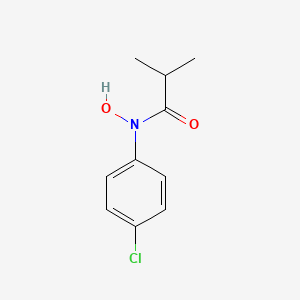
![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
